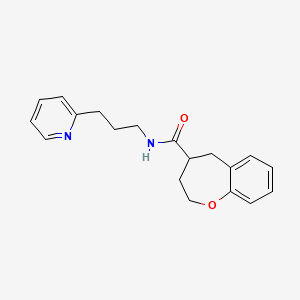

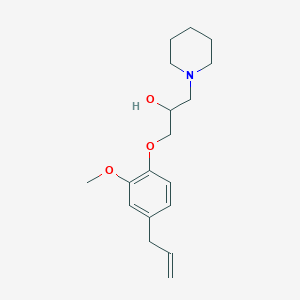

![molecular formula C15H19N3O2S B5579768 2-(乙硫基)-1-[2-(4-吗啉基)-2-氧代乙基]-1H-苯并咪唑](/img/structure/B5579768.png)

2-(乙硫基)-1-[2-(4-吗啉基)-2-氧代乙基]-1H-苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzimidazole derivatives containing morpholine or piperazine skeletons has been explored through methods such as 'one-pot' nitro reductive cyclization and others. These methods have proven efficient for introducing the morpholine group into the benzimidazole framework, providing a variety of derivatives with potential biochemical activities (Özil, Parlak, & Baltaş, 2018; Zhang, Wan, Li, Li, & Jiang, 2015).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been analyzed through X-ray crystallography, revealing that the morpholine ring often adopts a chair conformation. The dihedral angle between the benzimidazole ring system and attached groups varies, influencing the molecule's overall geometry and potentially its reactivity (Akkurt, Yıldırım, Küçükbay, Yılmaz, & Büyükgüngör, 2005).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including interactions with alcohols, diamines, and halides, leading to a wide range of functionalized compounds. These reactions are often catalyzed by metal complexes or occur under specific conditions such as microwave irradiation, showcasing the versatility of benzimidazole chemistry (Luo, Dai, Cong, Li, Peng, & Zhang, 2017).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including solubility, melting points, and crystal structures, are crucial for their potential applications. These properties are influenced by the nature of the substituents and the molecular conformation. For example, the chair conformation of the morpholine ring and the planarity of the benzimidazole ring affect the molecule's stability and interactions (Yoon, Ali, Choon, Hemamalini, & Fun, 2011).

科学研究应用

结构和合成见解

- 一项研究重点关注相关化合物的晶体结构,强调吗啉环的椅式构象和通过分子间接触稳定晶体结构 (Akkurt et al., 2005).

- 对阿福巴唑药物制剂的电泳和气相色谱分析的研究开发了确定活性成分和潜在杂质的程序,证明了这些化合物的分析适用性 (Burykin et al., 2014).

生物学评估和药理学筛选

- 新型苯并咪唑-吗啉衍生物的药理学和毒理学筛选揭示了它们作为具有抗菌活性的双重作用抑制剂的潜力,为其治疗应用提供了见解 (Can et al., 2017).

- 一些苯并咪唑衍生物的抗癌活性合成和研究已经进行,突出了它们对特定细胞系的選択性,并为新型抗癌剂的开发提供了途径 (Yurttaş et al., 2013).

抗菌活性

- 带有吗啉基的新型乙基 2-烷氧基亚氨基-2-苯并咪唑-2-基乙酸酯的合成和评估证明了其对金黄色葡萄球菌的优异生物活性,强调了它们在开发新型抗菌剂方面的潜力 (Zhang et al., 2015).

属性

IUPAC Name |

2-(2-ethylsulfanylbenzimidazol-1-yl)-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S/c1-2-21-15-16-12-5-3-4-6-13(12)18(15)11-14(19)17-7-9-20-10-8-17/h3-6H,2,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXSCARTJFVEDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=CC=CC=C2N1CC(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-methoxy-4-methylbenzamide](/img/structure/B5579687.png)

![2-methyl-4-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5579695.png)

![9-(3-chloro-4-fluorobenzyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579703.png)

![methyl [(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B5579706.png)

![3-(2-oxoazepan-1-yl)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]propanamide](/img/structure/B5579724.png)

![methyl N-{[9-oxo-8-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undec-2-yl]carbonyl}glycinate](/img/structure/B5579738.png)

![N-benzyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5579748.png)

![(1R*,3S*)-7-[(3'-fluorobiphenyl-4-yl)carbonyl]-3-methoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5579772.png)

![N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5579779.png)